molecular formula C13H12ClN3 B1384010 4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride CAS No. 60837-27-6

4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride

Cat. No.: B1384010
CAS No.: 60837-27-6
M. Wt: 245.71 g/mol
InChI Key: PRALWBYTELUWMA-UHFFFAOYSA-N
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Description

“4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of 4-(1h-Benzimidazol-2-yl)benzenamine can be achieved through several methods . One method involves the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester . This reaction yields 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at temperatures ranging from 140°C to 220°C for 4 hours affords 4-(1h-Benzimidazol-2-yl)aniline in good yield .


Chemical Reactions Analysis

The condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours gives the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .

Scientific Research Applications

Photophysical and Chemiluminescence Properties

Novel fluorescent polyimides synthesized from a new diamine related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were investigated for their thermal, photophysical, and chemiluminescence properties. These polyimides demonstrated solubility in polar aprotic solvents, film-forming ability, suitable thermal stability, and showed emission with photoluminescence quantum yields in the range of 11–25% (Ghaemy & Nasab, 2010).

Antimicrobial Activity

A range of novel benzimidazole derivatives, including those related to this compound, were synthesized and found to exhibit significant antimicrobial activity against pathogenic bacterial strains like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. These compounds displayed promising in vitro antimicrobial properties and were subjected to molecular modeling for further insights (Bassyouni et al., 2012).

Antifilarial Evaluation

A series of compounds derived from this compound were synthesized and evaluated for antifilarial activity. However, none of these compounds showed significant activity against Litomosoides carinii or Brugia pahangi infections in jirds, indicating a need for further research in this area (Angelo et al., 1983).

Synthesis of Novel Derivatives and Their Cytotoxic Activity

Novel biologically active derivatives of this compound were synthesized and showed notable cytotoxicity against human cancer cell lines. These compounds, synthesized through a one-pot process, exhibited stronger antiproliferative properties than cisplatin in some cases, indicating their potential as cancer therapeutics (Karpińka et al., 2011).

Anti-Inflammatory and Analgesic Activities

Derivatives of benzimidazole, including those related to this compound, were synthesized and exhibited significant analgesic and anti-inflammatory activities. Some of these compounds showed comparable or superior activity to standard drugs like Diclofenac, suggesting their potential for therapeutic applications (Chikkula & Sundararajan, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including this compound, were investigated for their corrosion inhibition performance on mild steel in HCl. These compounds exhibited increased inhibition efficiency with concentration and demonstrated potential as effective corrosion inhibitors (Yadav et al., 2013).

Fluorescence Studies

Studies on the fluorescence properties of benzimidazole derivatives revealed the absence of expected fluorescence in some complexes. However, experimental investigation of photophysical properties of certain ligands indicated promising fluorescence characteristics, suggesting potential applications in photophysical research (Pereira et al., 2014).

Future Directions

Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery . Therefore, the future directions of “4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride” could involve further exploration of its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound’s interaction with tyrosine kinases can inhibit their activity, thereby affecting cell signaling pathways and gene expression . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of this compound have been associated with hepatotoxicity and gastrointestinal disturbances in animal models . Threshold effects have also been observed, where specific dosages are required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported across cell membranes by ABC transporters, influencing its intracellular concentration and activity.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALWBYTELUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60837-27-6
Record name 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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